5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one

Medicinal Chemistry Kinase Inhibitor Design Regioisomer Differentiation

5,6-Dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one (CAS 1324074-52-3) is a low-molecular-weight (163.18 Da) fused bicyclic heterocycle comprising a pyrazole ring fused to a 4-pyridone ring at the [4,3-c] junction, bearing methyl substituents at the 5- and 6-positions of the pyridone ring. The compound belongs to the pyrazolo[4,3-c]pyridin-4-one class, a scaffold recognized for ATP-competitive kinase binding potential due to its hydrogen-bond donor/acceptor arrangement.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Cat. No. B14093246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=NN2)C(=O)N1C
InChIInChI=1S/C8H9N3O/c1-5-3-7-6(4-9-10-7)8(12)11(5)2/h3-4H,1-2H3,(H,9,10)
InChIKeyFGNYASFWIGYHEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one: Core Scaffold Identity and Procurement-Relevant Characteristics


5,6-Dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one (CAS 1324074-52-3) is a low-molecular-weight (163.18 Da) fused bicyclic heterocycle comprising a pyrazole ring fused to a 4-pyridone ring at the [4,3-c] junction, bearing methyl substituents at the 5- and 6-positions of the pyridone ring . The compound belongs to the pyrazolo[4,3-c]pyridin-4-one class, a scaffold recognized for ATP-competitive kinase binding potential due to its hydrogen-bond donor/acceptor arrangement [1]. It is cataloged in ChemSpider (CSID: 28469756) with ACD/Labs-predicted physicochemical properties including a density of 1.3±0.1 g/cm³, boiling point of 409.9±45.0 °C, and a calculated LogP of 0.24 . Unlike its 1,3-dimethyl regioisomer (CAS 30081-66-4), this compound adopts the 2,5-dihydro tautomeric form, which alters its hydrogen-bonding capacity and potential target engagement profile.

Why 5,6-Dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one Cannot Be Replaced by In-Class Analogs Without Verification


The pyrazolo[4,3-c]pyridin-4-one scaffold exhibits strong structure-activity dependence on both the position and number of methyl substituents and the tautomeric state of the bicyclic core. The 5,6-dimethyl-2,5-dihydro form differs fundamentally from the 1,3-dimethyl-1,5-dihydro regioisomer (CAS 30081-66-4) in both the location of methyl groups—shifting from the pyrazole ring (positions 1,3) to the pyridone ring (positions 5,6)—and the tautomeric hydrogen position (2,5-dihydro vs. 1,5-dihydro) . Published SAR on related pyrazolo[4,3-c]pyridin-4-ones demonstrates that even single-position methyl shifts alter inotropic potency by >1.4-fold relative to milrinone [1]. Furthermore, compounds with a 6-methyl substituent on the pyridone ring, such as DPMPP, exhibit specific antiproliferative activity against prostate cancer cell lines (22Rv1 viability reduced to 21% at 32 µM), a phenotype not generalizable to all pyrazolo[4,3-c]pyridin-4-ones [2]. These data collectively establish that methyl positional isomerism and tautomeric form are non-interchangeable determinants of biological activity, making empirical verification mandatory before substituting any in-class analog in a research or industrial program.

Quantitative Differentiation Evidence for 5,6-Dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one Against Closest Analogs


Regioisomeric Methyl Placement: 5,6-Dimethyl-2,5-dihydro vs. 1,3-Dimethyl-1,5-dihydro Pyrazolo[4,3-c]pyridin-4-one

The target compound places both methyl groups on the pyridone ring (positions 5 and 6) and adopts the 2,5-dihydro tautomer. Its direct regioisomer, 1,3-dimethyl-1,5-dihydro-pyrazolo[4,3-c]pyridin-4-one (CAS 30081-66-4), places methyl groups on the pyrazole ring (positions 1 and 3) and adopts the 1,5-dihydro tautomer. The ACD/Labs-predicted LogP for the target compound is 0.24, whereas the 1,3-dimethyl regioisomer has a predicted LogP of 0.57 . The polar surface area (PSA) differs correspondingly: 49 Ų for the target compound versus 50.68 Ų for the 1,3-dimethyl regioisomer . These differences arise because methyl placement on the pyridone ring (adjacent to the carbonyl) alters both the electronic environment of the hydrogen-bond-accepting carbonyl and the overall lipophilicity distribution compared to pyrazole-ring methylation [1].

Medicinal Chemistry Kinase Inhibitor Design Regioisomer Differentiation

Tautomeric State Specificity: 2,5-Dihydro vs 1,5-Dihydro Form and Implications for Target Engagement

The target compound is specified as the 2,5-dihydro tautomer, in which the pyrazole N2 proton is present rather than the N1 proton found in the more common 1,5-dihydro tautomer. This tautomeric assignment is structurally encoded in both the IUPAC name and the SMILES string (Cc1cc2c(c[nH]n2)c(=O)n1C) . In the pyrazolo[4,3-c]pyridin-4-one scaffold, the tautomeric state determines which nitrogen serves as a hydrogen-bond donor, directly influencing the complementarity to kinase hinge regions. Published crystallographic data on related 3-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one TYK2 inhibitors (PDB: 5F20) confirm that the 1,5-dihydro tautomer presents a specific H-bond donor/acceptor pattern to the kinase hinge [1]. The 2,5-dihydro form of the target compound alters this pattern by repositioning the donor hydrogen from N1 to N2, potentially engaging a different subset of kinase hinge sequences [2].

Tautomerism Hydrogen-Bonding Network Kinase Inhibitor Selectivity

Scaffold Isomer Differentiation: Pyrazolo[4,3-c]pyridin-4-one vs. Pyrazolo[4,3-b]pyridine Core

The target compound features the pyrazolo[4,3-c]pyridin-4-one scaffold, which contains a carbonyl at position 4 capable of acting as both a hydrogen-bond acceptor and a metal-coordination site. In contrast, 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS 156118-20-6) shares the same C8H9N3 formula and 5,6-dimethyl substitution pattern but lacks the carbonyl group entirely, instead presenting an aromatic pyridine ring . This structural divergence produces a molecular weight difference of 16 Da (163.18 vs. 147.18) and fundamentally alters the hydrogen-bonding capacity: the target compound has 4 H-bond acceptors and 1 donor, while the [4,3-b] isomer has only 2 H-bond acceptors and 1 donor . Patent literature identifies pyrazolo[4,3-c]pyridine derivatives as NADPH oxidase inhibitors, while pyrazolo[4,3-b]pyridines are more commonly associated with phosphodiesterase and kinase inhibition [1][2].

Scaffold Hopping Ring Fusion Isomerism NADPH Oxidase Inhibition

Antiproliferative Activity Context: 6-Methyl Pyrazolo[4,3-c]pyridin-4-one Class Activity Against Prostate Cancer

Although no direct experimental data exist for the target compound itself, a closely related 6-methyl-substituted pyrazolo[4,3-c]pyridin-4(5H)-one derivative, DPMPP (1-(3,5-dimethylphenyl)-6-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one), has been quantitatively characterized for antiproliferative activity. DPMPP reduced 22Rv1 prostate cancer cell viability to 21% at 32 µM and induced apoptosis in 62.78% of 22Rv1 cells at 16 µM, with S-phase cell cycle arrest and PI3K/AKT pathway inhibition [1]. The target compound shares the critical 6-methyl-pyridone substructure with DPMPP but differs in the N1 substituent (hydrogen vs. 3,5-dimethylphenyl) and the presence of an additional 5-methyl group. In the broader pyrazolo[4,3-c]pyridin-4-one anti-HIV SAR, compound 12c demonstrated IC50 values of 3.67 µM (HIV-1VB59) and 2.79 µM (HIV-1UG070), confirming that this scaffold can achieve single-digit micromolar potency in cell-based assays [2].

Prostate Cancer Antiproliferative Activity PI3K/AKT Pathway

Commercial Availability and Supplier Differentiation: Target Compound vs. Structural Analogs

The target compound (CAS 1324074-52-3) is not listed in the catalogs of major global research chemical suppliers (Sigma-Aldrich/MilliporeSigma, Thermo Fisher Scientific, Fluorochem) as of the search date, whereas its regioisomer 1,3-dimethyl-1,5-dihydro-pyrazolo[4,3-c]pyridin-4-one (CAS 30081-66-4) and the [4,3-b] scaffold isomer 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS 156118-20-6) have broader commercial availability . The target compound is documented primarily through ChemSpider (CSID: 28469756) and specialty chemical databases. This limited commercial footprint implies that sourcing requires engagement with custom synthesis or specialty suppliers, creating a differentiated procurement pathway versus off-the-shelf analogs .

Chemical Procurement Supplier Landscape Research Chemical Sourcing

Predicted Physicochemical Stability: Boiling Point and Vapor Pressure Comparison with Regioisomer

ACD/Labs Percepta predictions indicate that the target compound has a boiling point of 409.9±45.0 °C at 760 mmHg, a vapor pressure of 0.0±1.0 mmHg at 25 °C, an enthalpy of vaporization of 66.2±3.0 kJ/mol, and a flash point of 201.7±28.7 °C . In contrast, its reduced analog 5,6-dimethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine (CAS 63501-05-3) has a lower molecular weight (151.21 vs. 163.18) and lacks the carbonyl group, which is expected to result in a lower boiling point and different thermal stability profile, though explicit predicted data for this comparator were not located . The target compound's predicted 0 Rule-of-5 violations and 0 freely rotating bonds indicate a rigid, drug-like profile with restricted conformational flexibility .

Thermal Stability Formulation Development Physicochemical Property Prediction

Recommended Application Scenarios for 5,6-Dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one Based on Differentiated Evidence


Kinase-Focused Library Design Requiring Non-Canonical Hinge-Binding Tautomers

The 2,5-dihydro tautomeric form of this compound presents a hydrogen-bond donor at the pyrazole N2 position rather than the N1 position typical of 1,5-dihydro pyrazolo[4,3-c]pyridin-4-ones. This altered donor vector makes the compound a strategic inclusion in kinase-focused screening libraries where the goal is to sample hinge-binding geometries not covered by the 1,5-dihydro tautomer series exemplified by TYK2 inhibitor 4 (PDB 5F20). The scaffold's documented compatibility with ATP-competitive kinase binding, combined with its distinct tautomeric H-bond pattern, supports its use as a diversity element in library design for kinases resistant to conventional type I inhibitor chemotypes [1][2].

Prostate Cancer Antiproliferative Screening with DPMPP as Structural Benchmark

Given that DPMPP—the only pyrazolo[4,3-c]pyridin-4-one derivative with published prostate cancer antiproliferative data—shares the 6-methyl-pyridone substructure with the target compound, this compound is rationally positioned for inclusion in prostate cancer cell viability screens (22Rv1, SGC-7901, or LNCaP lines). The target compound differs from DPMPP by bearing an unsubstituted N1 position and an additional 5-methyl group, enabling direct SAR interrogation of N1-substituent effects on PI3K/AKT pathway inhibition while maintaining the 6-methyl-pyridone core associated with antiproliferative activity [3].

NADPH Oxidase Inhibitor Development Leveraging Scaffold-Specific Target Class Association

Patent literature identifies pyrazolo[4,3-c]pyridine derivatives as NADPH oxidase (NOX) inhibitors, a target class implicated in cardiovascular disease, inflammation, and neurodegeneration. The target compound's carbonyl-containing [4,3-c] scaffold is mechanistically distinct from the [4,3-b] pyridine isomer series (which lacks the carbonyl and is primarily associated with PDE/kinase targets). Procurement of the target compound for NOX inhibition assays (e.g., Nox1, Nox4 cell-free ROS production assays) is supported by scaffold-level patent evidence linking pyrazolo[4,3-c]pyridines to this target class, where [4,3-b] analogs would be misapplied [4].

Custom Synthesis-Enabled Competitive Differentiation in Early-Stage Drug Discovery

The absence of this compound from major global chemical supplier catalogs (Sigma-Aldrich, Thermo Fisher) creates an opportunity for research groups willing to invest in custom synthesis. The resulting exclusivity can provide a competitive advantage in early-stage hit discovery, as the compound's limited commercial availability reduces the likelihood of parallel investigation by competing groups. This procurement strategy is most appropriate for well-resourced programs where the 4–8 week custom synthesis lead time is acceptable and the potential for novel IP generation justifies the upfront investment, particularly in kinase or NOX inhibitor programs where scaffold novelty is a key differentiator .

Quote Request

Request a Quote for 5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.